molecular formula C11H11BrN2O B12082275 (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol

(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B12082275
M. Wt: 267.12 g/mol
InChI Key: DTUGJRGVIPSCCS-UHFFFAOYSA-N
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Description

(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a bromine atom and a cyclopropyl group in this compound potentially enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-bromobenzonitrile and cyclopropylamine.

    Cyclization: The initial step involves the cyclization of 2-amino-4-bromobenzonitrile with cyclopropylamine under acidic conditions to form the benzimidazole core.

    Hydroxymethylation: The benzimidazole derivative is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group at the 2-position.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the cyclization reaction, reducing reaction time and improving yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol undergoes several types of chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), nucleophiles like amines or thiols.

Major Products

    Oxidation: (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)formaldehyde or (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)carboxylic acid.

    Reduction: 1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: The benzimidazole core can intercalate into DNA, disrupting DNA replication and transcription processes.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom, which may reduce its reactivity and biological activity.

    5-Bromo-1H-benzo[d]imidazol-2-yl)methanol: Lacks the cyclopropyl group, which may affect its steric properties and interaction with biological targets.

Uniqueness

  • The presence of both the bromine atom and the cyclopropyl group in (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol makes it unique in terms of its chemical reactivity and potential biological activity. These structural features may enhance its ability to interact with specific molecular targets and exhibit distinct pharmacological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

(5-bromo-1-cyclopropylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C11H11BrN2O/c12-7-1-4-10-9(5-7)13-11(6-15)14(10)8-2-3-8/h1,4-5,8,15H,2-3,6H2

InChI Key

DTUGJRGVIPSCCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)Br)N=C2CO

Origin of Product

United States

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